Hernandulcin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6S)-6-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-3-methylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c1-11(2)6-5-9-15(4,17)13-8-7-12(3)10-14(13)16/h6,10,13,17H,5,7-9H2,1-4H3/t13-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQNKKAJVPMBDR-HIFRSBDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(CC1)C(C)(CCC=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)[C@@H](CC1)[C@](C)(CCC=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30905099 | |
| Record name | Hernandulcin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30905099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95602-94-1 | |
| Record name | (+)-Hernandulcin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95602-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hernandulcin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095602941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hernandulcin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30905099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HERNANDULCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V22TJL7NX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Botanical and Biological Sources of Hernandulcin
Primary Plant Source: Lippia dulcis (Syn. Phyla dulcis / Phyla scaberrima)
Lippia dulcis Trevir. is a woody herb belonging to the Verbenaceae family. phytologia.org It is recognized as the primary botanical source of hernandulcin. researchgate.netnih.gov The plant is also known by several common names, including Aztec sweet herb, bushy lippia, honeyherb, hierba dulce, and tzopelic-xihuitl. wikipedia.org Historically, Lippia dulcis has been used as a natural sweetener and medicinal herb in its native regions. wikipedia.org
Geographical Distribution and Habitats
Lippia dulcis is native to a geographical range extending from southern Mexico through Central America to Colombia and Venezuela, including the Caribbean islands of Cuba, Hispaniola, and Puerto Rico. wikipedia.organtropocene.it This perennial herbaceous plant typically grows in seasonally dry tropical biomes. Its habitats include wet groves, uncultivated land, wooded river banks, pond edges, clearings, and open pastures, at elevations ranging from sea level up to 1,800 meters. antropocene.it
Chemotypes and Secondary Metabolite Profiles
The chemical composition of Lippia dulcis, particularly the content of volatile oils, can vary significantly depending on the geographical origin of the plant, suggesting the existence of different chemotypes. researchgate.netmdpi.comresearchgate.net Chemotypes are distinct populations within the same species that produce different chemical profiles for specific secondary metabolites. ijpjournal.comresearchgate.net
Some populations of Lippia dulcis are characterized by a higher relative abundance of this compound in their volatile oil composition. For instance, L. dulcis from Brazil has been reported to have a low camphor (B46023) content and a relatively high this compound content (8.8%). phytologia.org Similarly, plants collected in Puerto Rico have shown high levels of (+)-hernandulcin (12–18 mg/g dry weight), constituting a significant percentage (36% w/w) of the volatile essential oil, with undetectable amounts of camphor. researchgate.nettandfonline.com This contrasts sharply with other chemotypes, highlighting the existence of a this compound-rich profile. researchgate.net
In contrast to the this compound-type, other populations of Lippia dulcis are dominated by camphor. Volatile oil from Mexican L. dulcis has been found to contain a considerable amount of camphor (33.9%), alongside this compound (5.9%). phytologia.org One study reported camphor constituting as much as 53% w/w of the volatile oil in a Mexican sample. researchgate.netnih.govresearchgate.net The presence of high levels of camphor, a compound with a camphorous taste and known toxicity in large quantities, has limited the widespread use of L. dulcis as a sweetener despite its this compound content. researchgate.netwikipedia.orgnparks.gov.sg
Beyond this compound and camphor, the volatile oil of Lippia dulcis contains a variety of other compounds, primarily mono- and sesquiterpenoids. researchgate.netmdpi.com The specific composition can vary between chemotypes and extraction methods. phytologia.org
Research findings on the volatile constituents of Lippia dulcis from different locations illustrate this variability:
| Location | Extraction Method | Camphor (%) | This compound (%) | Other Notable Constituents | Source |
| Brazil | Steam Distillation | Trace | 8.8 | 6-methyl-5-hepten-2-one (B42903) (10.5%), α-copaene (8.6%), (E)-caryophyllene (10.6%), bicyclogermacrene (B1253140) (6.6%), δ-cadinene (7.2%), epi-α-bisabolol (6.5%), β-cedrene, α-calacorene | phytologia.org |
| Mexico | Steam Distillation | 33.9 | 5.9 | Camphene (12.7%), limonene (B3431351) (4.6%), α-copaene (4.0%), (E)-caryophyllene (6.0%), alkanes, acids | phytologia.org |
| Mexico | Steam Distillation | 53.2 | 0.004 | Major monoterpenoids (86% of volatile oil) | researchgate.net |
| Puerto Rico | Not Specified | Traces | High (12-18 mg/g DW, 36% w/w of oil) | (-)-epithis compound (22% w/w of oil) | researchgate.netresearchgate.nettandfonline.com |
| Southern Ecuador (Catacocha) | Steam Distillation | < 0.01 | Low (indicated by fragmentation products) | β-cedrene (16.75%), δ-selinene (11.04%), β-cubebene (12.09%), 6-methyl-5-hepten-2-one (0.51%), 3-methyl-2-ciclohexen-1-one | mdpi.com |
| Southern Ecuador (Vilcabamba) | Steam Distillation | < 0.01 | Low (indicated by fragmentation products) | β-cedrene (17.9%), δ-selinene (12.52%), bicyclogermacrene (11.34%), 6-methyl-5-hepten-2-one, 3-methyl-2-ciclohexen-1-one | mdpi.com |
| Southern Ecuador (Chuquirambamba) | Steam Distillation | < 0.01 | Low (indicated by fragmentation products) | β-cedrene (18.89%), δ-selinene (11.78%), δ-cadinene (11.07%), 6-methyl-5-hepten-2-one, 3-methyl-2-ciclohexen-1-one | mdpi.com |
| Colombia | Hydrodistillation | Not detected | 1.1 | Sesquiterpene fraction (96.1%), α-copaene (18.0%), β-caryophyllene (17.8%), δ-cadinene (14.7%), 6-methyl-5-hepten-2-one (2.4%) | mdpi.com |
Other volatile compounds identified in Lippia dulcis include camphene, limonene, 6-methyl-5-hepten-2-one, (E)-caryophyllene, bicyclogermacrene, δ-cadinene, epi-α-bisabolol, β-cedrene, α-calacorene, alkanes, and fatty acids. phytologia.org The presence of 6-methyl-5-hepten-2-one is also suggested to potentially arise from the thermal degradation of this compound during extraction processes like steam distillation. mdpi.com
Camphor-type Chemotypes
Alternative Plant Sources and Distribution
While Lippia dulcis is the primary known natural source of this compound, research has also explored other potential sources. This compound has been reported as a constituent in the aerial parts of Lippia canescens. thegoodscentscompany.comwikidata.org The distribution of Lippia canescens and the concentration of this compound within this species would require further investigation to determine its significance as an alternative source compared to Lippia dulcis. Plant tissue culture, specifically hairy root cultures of Lippia dulcis, has also been explored as an alternative method for producing this compound. thegoodscentscompany.comfao.org
In vitro Plant Cell and Tissue Culture for this compound Production
Due to the low natural yield of this compound in plants and the presence of undesirable compounds like camphor in Lippia dulcis, in vitro plant cell and tissue culture methods have been explored as alternative production strategies. alfa-chemistry.comjustia.com Both hairy root cultures and shoot cultures of Lippia dulcis have been investigated for their potential to produce this compound. fao.orgbibliotekanauki.pl Hairy root cultures of Phyla scaberrima have also been generated for this compound production. researchgate.net
Optimization of Culture Conditions
Optimizing the culture conditions is crucial for enhancing this compound production in in vitro systems. For hairy root cultures of Lippia dulcis, growth and this compound production were influenced by the addition of auxins to the medium. researcher.lifenih.gov Murashige and Skoog (MS) medium containing 2% sucrose (B13894) supported good growth of transformed roots and the production of this compound. researcher.lifenih.gov Under 16 hours of daily light, the green hairy roots produced approximately 0.25 mg/g dry weight of this compound. researcher.lifenih.gov
For axenic shoot cultures of Lippia dulcis, the culture medium significantly impacted this compound content. nih.gov While Woody Plant liquid medium was effective for shoot multiplication, this compound production was relatively low in this medium. nih.gov The highest this compound content, reaching 2.9% of dry weight, was observed after 28 days of culture on MS solid medium containing 2% sucrose. nih.gov
In cell suspensions of Phyla scaberrima, the accumulation of this compound was shown to be influenced by factors such as pH and temperature. researchgate.netresearchgate.net
Elicitation Strategies for Enhanced Accumulation
Elicitation, the use of compounds to trigger the production of secondary metabolites, has been explored to enhance this compound accumulation in in vitro cultures. researchgate.netresearchgate.netscispace.com
In hairy root cultures of Lippia dulcis, the addition of low concentrations of chitosan (B1678972) (0.2 - 10.0 mg/l) significantly enhanced this compound production, increasing its level up to 5-fold. researcher.lifenih.gov Chitosan has been recognized as a potent elicitor of plant defenses and secondary metabolite production in various plant species. scispace.commdpi.com
Studies on cell suspensions of Phyla scaberrima have investigated the influence of various potential elicitors and biosynthetic precursors on this compound accumulation. researchgate.netresearchgate.net The incorporation of mevalonolactone, farnesol (B120207), AgNO3, cellulase (B1617823), chitin (B13524), and (+)-epi-α-bisabolol into the cell suspensions resulted in differential accumulation of this compound and biomass. researchgate.net Chitin and (+)-epi-α-bisabolol were found to be among the most effective molecules for enhancing this compound accumulation in P. scaberrima cell suspensions. researchgate.net (+)-epi-α-bisabolol is a presumed intermediate in the biosynthesis of this compound. alfa-chemistry.comnih.govscholaris.ca
Data from research findings on elicitation strategies can be summarized as follows:
| Culture Type | Plant Species | Elicitor/Precursor | Effect on this compound Production | Source |
| Hairy Root Culture | Lippia dulcis | Chitosan (0.2 - 10.0 mg/l) | Up to 5-fold enhancement | researcher.lifenih.gov |
| Cell Suspension Culture | Phyla scaberrima | Chitin | Enhanced accumulation | researchgate.netresearchgate.net |
| Cell Suspension Culture | Phyla scaberrima | (+)-epi-α-bisabolol | Enhanced accumulation | researchgate.netresearchgate.net |
| Cell Suspension Culture | Phyla scaberrima | Mevalonolactone | Differential accumulation | researchgate.net |
| Cell Suspension Culture | Phyla scaberrima | Farnesol | Differential accumulation | researchgate.net |
| Cell Suspension Culture | Phyla scaberrima | AgNO3 | Differential accumulation | researchgate.net |
| Cell Suspension Culture | Phyla scaberrima | Cellulase | Differential accumulation | researchgate.net |
Table 1: Effects of Elicitors and Precursors on this compound Production in In Vitro Cultures.
Biosynthetic Pathways and Metabolic Engineering of Hernandulcin
Precursor Pathways: Isoprenoid Biosynthesis
Isoprenoid biosynthesis in plants occurs through two main pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. scholaris.ca These pathways generate the universal five-carbon precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). scholaris.cauniprot.org
Farnesyl Diphosphate (FPP) as a Key Intermediate
Farnesyl diphosphate (FPP) is a crucial 15-carbon (C15) intermediate in the biosynthesis of sesquiterpenes, including the backbone of hernandulcin. alfa-chemistry.comscholaris.cascholaris.canih.govresearchgate.netresearchgate.net FPP is synthesized by the enzyme farnesyl diphosphate synthase (FPPS) through the sequential condensation of IPP and DMAPP. uniprot.org This convergent point in the isoprenoid pathway makes FPP a vital precursor for the diverse structures of sesquiterpenoids. scholaris.caresearchgate.net
Enzymology of this compound Biosynthesis
The biosynthesis of this compound from FPP involves a series of enzymatic transformations, beginning with the cyclization of FPP catalyzed by a sesquiterpene synthase. alfa-chemistry.comscholaris.cascholaris.caproteinspotlight.orgnih.gov
Sesquiterpene Synthases
Sesquiterpene synthases are a class of enzymes that catalyze the cyclization of FPP to produce various sesquiterpene hydrocarbons or alcohols. scholaris.canih.govresearchgate.net In the context of this compound biosynthesis, a specific sesquiterpene synthase is responsible for generating the foundational bisabolane (B3257923) skeleton. scholaris.cascholaris.caproteinspotlight.orgnih.gov
(+)-epi-α-Bisabolol Synthase (LdBBS)
Research has identified (+)-epi-α-bisabolol synthase (LdBBS) from Lippia dulcis as a key enzyme catalyzing the first committed step in this compound biosynthesis. scholaris.cascholaris.caproteinspotlight.orgcreative-enzymes.comnih.govuniprot.org LdBBS converts FPP into (+)-epi-α-bisabolol. scholaris.cascholaris.cacreative-enzymes.comnih.govuniprot.org This enzyme has been molecularly cloned and characterized, confirming its role as the entry point enzyme in the pathway. scholaris.canih.gov
Stereoselective Synthesis of (+)-epi-α-Bisabolol
The synthesis of (+)-epi-α-bisabolol by LdBBS is stereoselective, meaning the enzyme specifically produces one particular stereoisomer of α-bisabolol. scholaris.canih.gov Chemical analyses of the product formed by recombinant LdBBS in engineered yeast confirmed its configuration as (+)-epi-α-bisabolol. nih.gov This stereoselective cyclization of FPP to (+)-epi-α-bisabolol is a critical step in establishing the correct stereochemistry required for the downstream synthesis of this compound. scholaris.canih.gov
Research findings on LdBBS kinetics in engineered yeast showed a K(m) of 4.8 μM and a k(cat) of 0.04 s⁻¹ for recombinant α-bisabolol synthase, demonstrating efficient in vivo production of α-bisabolol. nih.gov
Proposed Oxidative Steps and Cytochrome P450 Enzymes (CYP450s)
Following the formation of (+)-epi-α-bisabolol, subsequent oxidative steps are required to convert this alcohol into the ketone structure of this compound. alfa-chemistry.comscholaris.ca These oxidation reactions are hypothesized to be catalyzed by cytochrome P450 enzymes (CYP450s). alfa-chemistry.comresearchgate.netresearchgate.netscholaris.canih.govresearchgate.net While the specific CYP450 enzyme(s) involved in the native plant pathway remain to be definitively identified, studies have explored the potential of various CYP450s to functionalize (+)-epi-α-bisabolol. scholaris.canih.govresearchgate.net
Research using engineered yeast co-expressing (+)-epi-α-bisabolol synthase and NADPH cytochrome P450 reductase, along with different CYP450 enzymes, has shown that some CYP450s can produce hydroxylated derivatives of (+)-epi-α-bisabolol. nih.gov For instance, screening of 25 different CYP450s in yeast identified five capable of producing new hydroxylated regioisomers of (+)-epi-α-bisabolol. nih.gov One of these products was identified as 14-hydroxy-(+)-epi-α-bisabolol. nih.gov This indicates that CYP450s are likely involved in the oxidative modifications of the bisabolane skeleton leading to this compound, although the precise enzymatic cascade and the specific plant CYP450s are still areas of ongoing research. scholaris.caresearchgate.net
Metabolic engineering efforts have aimed to reconstitute parts of the this compound biosynthetic pathway in heterologous hosts like yeast by co-expressing LdBBS and various CYP450 enzymes to achieve the oxidative modifications necessary for this compound production. wipo.intnih.govresearchgate.net
Table of Compounds and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 95602-94-1 |
| Farnesyl Diphosphate (FPP) | 445188 |
| (+)-epi-α-Bisabolol | 76738-75-5 |
| Isopentenyl Diphosphate (IPP) | 1235 |
| Dimethylallyl Diphosphate (DMAPP) | 5281892 |
| 14-hydroxy-(+)-epi-α-bisabolol | (No specific PubChem CID found in search results, generally falls under Bisabolol derivatives) |
| NADPH Cytochrome P450 Reductase | (Enzyme, not a specific compound with a single CID) |
Data Table: Kinetic Properties of Recombinant LdBBS
| Enzyme | Substrate | K(m) (μM) | k(cat) (s⁻¹) | Host System | Reference |
| Recombinant LdBBS | Farnesyl Diphosphate (FPP) | 4.8 | 0.04 | Engineered Yeast | nih.gov |
Data Table: Hydroxylated Products of (+)-epi-α-Bisabolol by CYP450s in Engineered Yeast
| Substrate | Enzyme Type | Host System | Products Identified | Reference |
| (+)-epi-α-Bisabolol | Cytochrome P450s | Engineered Yeast | Hydroxylated regioisomers, including 14-hydroxy-(+)-epi-α-bisabolol | nih.gov |
Identification of Putative P450s
Research efforts have focused on identifying the specific P450 enzymes responsible for the oxidation of (+)-epi-α-bisabolol to this compound. Through homology-based cloning and transcriptomic analysis, several putative P450s have been identified in L. dulcis. scholaris.cascirp.org Functional testing of these candidate P450s in heterologous systems, such as yeast, has been conducted to evaluate their activity on (+)-epi-α-bisabolol. scholaris.caacs.org While some P450s have shown activity in producing hydroxylated derivatives of (+)-epi-α-bisabolol, the specific enzyme(s) directly catalyzing the formation of this compound remain to be definitively identified. scholaris.caacs.org For instance, one P450 (LdO10) showed minor affinity for (+)-epi-α-bisabolol and produced bisabolol oxide B in in vivo yeast assays. scholaris.ca Studies have also explored the use of promiscuous P450s from other organisms, including human and animal P450s, to generate oxidized derivatives of (+)-epi-α-bisabolol in engineered yeast. acs.orgacs.org These experiments demonstrated that some of these P450s could produce new hydroxylated regioisomers, such as 14-hydroxy-(+)-epi-α-bisabolol. acs.org
Challenges in Elucidating Terminal Biosynthetic Steps
Elucidating the complete biosynthetic pathway of this compound, particularly the terminal oxidative steps, presents several challenges. The low natural abundance of this compound in L. dulcis makes biochemical studies difficult. scirp.orgscirp.org Identifying the specific enzymes involved in complex plant secondary metabolic pathways can be inherently challenging. acs.org While (+)-epi-α-bisabolol synthase has been identified, the subsequent oxidation steps catalyzed by P450s or other enzymes are not yet fully understood. alfa-chemistry.comscholaris.caacs.orgcabidigitallibrary.org The potential involvement of multiple enzymes or a cascade of reactions further complicates the pathway elucidation. acs.org
Genetic and Molecular Regulation of Biosynthesis
The production of this compound in Lippia dulcis is subject to genetic and molecular regulation, influencing the levels of this sweet compound.
Transcriptomic Approaches for Gene Identification
Transcriptomic analysis has been a valuable tool for identifying genes involved in this compound biosynthesis in L. dulcis. Deep transcript sequencing technologies, such as 454 and Illumina, have been employed to generate extensive transcriptome data from L. dulcis. scholaris.canih.gov Bioinformatic analysis of this data has facilitated the identification of candidate genes encoding enzymes in the terpenoid pathway, including sesquiterpene synthases and putative P450s. scholaris.cascholaris.canih.govmdpi.comscirp.org This approach led to the identification and cloning of several sesquiterpene synthase cDNAs, including the gene encoding (+)-epi-α-bisabolol synthase. scholaris.canih.gov
Gene Expression Profiles and Environmental Factors
Gene expression profiles of enzymes involved in this compound biosynthesis can be influenced by various environmental factors. Studies have investigated the impact of physical and chemical stimuli on this compound accumulation in Phyla scaberrima (a related species also producing this compound) cell suspensions. researchgate.netresearchgate.net Factors such as pH and temperature have been shown to affect both biomass accumulation and this compound production in cell cultures. researchgate.net For instance, neutral pH (pH 7) and temperatures between 20-30°C were found to be optimal for this compound synthesis in P. scaberrima cell suspensions. researchgate.net The addition of elicitors, such as chitin (B13524) and cellulase (B1617823), and biosynthetic precursors, like farnesol (B120207) and (+)-epi-α-bisabolol, also significantly altered this compound accumulation. researchgate.netresearchgate.net This suggests that environmental conditions and external stimuli can modulate the expression of genes in the this compound biosynthetic pathway. researchgate.net
Molecular Control of Metabolic Branching (e.g., Camphor (B46023) vs. This compound)
Lippia dulcis produces not only the sweet sesquiterpene this compound but also other volatile compounds, including the bitter and toxic monoterpenoid camphor. scholaris.cascirp.orgscirp.orgresearchgate.net Both are derived from isoprenoid precursors, but through different metabolic branches. Camphor is synthesized from geranyl diphosphate (GPP), while this compound is synthesized from FPP. alfa-chemistry.comscholaris.ca The co-occurrence of these compounds highlights the metabolic branching within the plant's terpenoid pathway. The molecular mechanisms controlling the flux of precursors down different branches, leading to the biosynthesis of either monoterpenes like camphor or sesquiterpenes like this compound, are of interest for metabolic engineering efforts aimed at increasing this compound yield and reducing undesirable compounds. scholaris.cascirp.org Transcriptomic studies have identified terpene synthases involved in both pathways, such as bornyl diphosphate synthase (LdBPPS) for camphor biosynthesis and (+)-epi-α-bisabolol synthase (LdBBS) for this compound biosynthesis. scholaris.cascirp.org The regulation of the expression and activity of these key branch-point enzymes likely plays a crucial role in determining the metabolic profile of the plant. nih.gov Sequence similarities between mRNAs encoding primary metabolic enzymes and terpene synthases suggest potential regulatory crosstalk between primary and secondary metabolism, which could influence metabolic branching. scirp.orgscirp.orgresearcher.life
Heterologous Production Systems
Due to the low natural yield of this compound in Lippia dulcis, significant research has focused on developing heterologous production systems for sustainable and scalable production. alfa-chemistry.comscirp.org Metabolic engineering approaches have been employed, primarily utilizing microorganisms like Saccharomyces cerevisiae (yeast) and Escherichia coli, as well as plant tissue cultures. nih.govacs.orgacs.orgscirp.orgresearchgate.netresearchgate.netresearcher.life
Yeast has been a prominent host for heterologous expression of genes from the this compound pathway. scholaris.canih.govacs.orgacs.org Engineered yeast strains have been developed to enhance the flux towards FPP, the precursor for sesquiterpenes. acs.orgacs.org Expression of the (+)-epi-α-bisabolol synthase gene from L. dulcis in engineered yeast has successfully demonstrated the production of (+)-epi-α-bisabolol. scholaris.canih.gov Further efforts have involved co-expressing putative P450 enzymes and NADPH cytochrome P450 reductase in these yeast strains to attempt the conversion of (+)-epi-α-bisabolol to oxidized derivatives, including potential this compound precursors. acs.orgacs.org While the complete pathway to this compound has not been fully reconstituted in yeast, these studies have shown the potential for microbial platforms in producing intermediates and derivatives. acs.orgacs.orgresearchgate.net
Plant tissue culture, specifically hairy root cultures of Phyla scaberrima, has also been explored for this compound production. scirp.orgresearchgate.netresearchgate.netresearcher.life Hairy roots, induced by Agrobacterium rhizogenes, offer advantages such as rapid growth and stable secondary metabolite production. researchgate.netresearchgate.net Studies have shown that hairy root cultures of P. scaberrima can produce this compound, and the production can be influenced by factors like the addition of auxins, chitosan (B1678972), and biosynthetic precursors such as farnesol and (+)-epi-α-bisabolol. researchgate.net Elicitation with substances like chitin and cellulase has also been shown to enhance this compound accumulation in cell suspension cultures of P. scaberrima. researchgate.netresearchgate.net
These heterologous systems represent promising avenues for overcoming the limitations of low natural yield and facilitating the commercial production of this compound. alfa-chemistry.comscirp.orgcabidigitallibrary.orgresearcher.life
Microbial Hosts (e.g., Saccharomyces cerevisiae) for Biosynthesis
Saccharomyces cerevisiae, commonly known as baker's yeast, is a widely used and advantageous microbial host for the heterologous biosynthesis of plant-derived terpenoids, including sesquiterpenes like this compound uq.edu.aumdpi.comchalmers.senih.gov. Its benefits include ease of genetic manipulation, rapid growth, and compatibility with plant-derived biosynthetic enzymes mdpi.comchalmers.se. S. cerevisiae has been successfully engineered to produce various sesquiterpenes by introducing the relevant plant genes mdpi.comnih.gov.
Research has demonstrated the potential of S. cerevisiae for the initial steps of this compound biosynthesis. For instance, engineered yeast strains expressing (+)-epi-α-bisabolol synthase from L. dulcis have successfully synthesized (+)-epi-α-bisabolol from FPP nih.gov. One study reported that engineered yeast could synthesize a significant amount (~0.3 mg per mL) of α-bisabolol in shake-flask cultivation nih.gov. Furthermore, S. cerevisiae has been explored as a host for screening cytochrome P450 enzymes involved in the oxidation of (+)-epi-α-α-bisabolol, a step towards completing the this compound pathway . Comparison studies have also indicated that glycosylation using yeast cells was more efficient than using E. coli for modifying related compounds researchgate.net.
Optimization of Recombinant Pathways
Optimizing the recombinant biosynthetic pathway in microbial hosts is crucial for improving this compound production mdpi.com. This involves several strategies aimed at enhancing the efficiency of the introduced enzymes and balancing metabolic fluxes.
One key area of optimization is the mevalonate (MVA) pathway, which provides the FPP precursor for sesquiterpene synthesis mdpi.com. Strategies include overexpressing key enzymes in the MVA pathway to increase the supply of FPP mdpi.com. Downregulating competing pathways, such as the biosynthesis of squalene (B77637) and ergosterol (B1671047) which also utilize FPP, is another important approach to redirect metabolic flux towards the desired product mdpi.comnih.gov. For example, downregulating the ERG9 gene, responsible for converting FPP to squalene, has been shown to increase the accumulation of FPP-derived compounds, including target sesquiterpenes nih.gov.
Identifying and functionally verifying the key enzymes involved in the entire pathway, particularly the elusive oxidation steps from (+)-epi-α-bisabolol to this compound, is critical for pathway optimization mdpi.com. Screening of different cytochrome P450 enzymes in yeast has led to the identification of some capable of producing hydroxylated derivatives of (+)-epi-α-bisabolol, bringing researchers closer to identifying the enzymes for the final steps of this compound synthesis .
Introducing heterologous pathways or modifying existing ones to enhance precursor availability is a common strategy mdpi.com. The use of synthetic regulatory circuits in S. cerevisiae can provide precise genetic and metabolic control to coordinate growth and production, minimizing metabolic perturbations and allowing for more flexible control of cell metabolism uq.edu.au.
Strategies for Increased Titer and Yield
Increasing the titer (concentration) and yield of this compound in microbial cell factories is essential for commercial viability alfa-chemistry.commdpi.com. Various strategies are employed to achieve this, building upon the optimized recombinant pathways.
Enhancing the availability of the FPP precursor is a primary strategy mdpi.comnih.gov. This can involve strengthening the upstream MVA pathway through gene overexpression and optimizing the expression levels of key enzymes mdpi.com. Downregulating competing pathways that consume FPP, such as ergosterol biosynthesis, is also vital mdpi.comnih.gov.
Process optimization, including fermentation conditions such as media composition, temperature, and pH, plays a significant role in improving titer and yield researchgate.net. The use of elicitors and biosynthetic precursors in Phyla scaberrima cell suspensions, a related plant source, has shown promising results in increasing this compound accumulation researchgate.netnih.govresearchgate.netresearchgate.net. While these studies are in plant cell systems, the principle of using precursors or signaling molecules to boost production can potentially be adapted or provide insights for microbial systems. For example, adding (+)-epi-α-bisabolol to P. scaberrima cell suspensions significantly increased this compound accumulation nih.govresearchgate.net.
Metabolic network refinement, including balancing the expression of genes in the heterologous pathway and the host's native metabolism, is crucial mdpi.com. This can involve optimizing gene copy numbers and using appropriate promoters to control gene expression levels mdpi.com. Strategies like strategic fusion of appropriate tags can also enhance protein stability and recombinant expression efficiency, indirectly contributing to higher yields mdpi.com.
Chemosensory Mechanisms and Receptor Interactions
Human Sweet Taste Receptor (TAS1R2/TAS1R3 Heterodimer)
The primary receptor responsible for detecting sweet taste in humans is a heterodimer formed by two G protein-coupled receptor (GPCR) subunits: TAS1R2 and TAS1R3. sigmaaldrich.comfrontiersin.orgnih.gov This receptor is predominantly expressed in Type II taste receptor cells within taste buds. sigmaaldrich.comfrontiersin.org The TAS1R2/TAS1R3 heterodimer belongs to Class C of the GPCR family. nih.govmdpi.com
Binding Sites and Conformational Changes
The TAS1R2/TAS1R3 heterodimer possesses multiple potential binding sites for various sweet ligands, including both small molecules like sugars and high-intensity sweeteners, and sweet proteins. sigmaaldrich.comnih.govmdpi.com The large extracellular domain of each subunit contains a Venus flytrap domain (VFD), which serves as a primary binding site for many sweet compounds. nih.govmdpi.com Specifically, the VFD of TAS1R2 is considered the main ligand-binding site for most sweet-tasting compounds, including natural sugars and numerous high-intensity sweeteners. mdpi.com The VFD of TAS1R3 also interacts with some sweeteners, although its role is suggested to be more auxiliary, characterized by less discriminating recognition. nih.govmdpi.com
In addition to the VFDs, the transmembrane domain (TMD) of TAS1R3 contains a binding site that can accommodate small molecules, including some sweeteners and sweet taste inhibitors like lactisole. nih.govnih.govmdpi.com Another allosteric binding site is located in the cysteine-rich domain (CRD) and is accessible to larger molecules such as sweet-tasting proteins. nih.gov
Upon binding of a sweet tastant like hernandulcin to the TAS1R2/TAS1R3 heterodimer, conformational changes occur within the receptor structure. sigmaaldrich.comfrontiersin.orgtandfonline.com These changes, particularly in the VFD regions and the interactions between the extracellular domains, are crucial for stabilizing the active state of the heterodimer and initiating downstream signaling. frontiersin.org While crystal structures of the sweet taste receptor are not yet available, homology models based on related Class C GPCRs have provided insights into the structural and functional aspects of its binding sites and activation mechanisms. nih.govfrontiersin.orgnih.gov
G Protein-Coupled Receptor (GPCR) Signaling
Activation of the TAS1R2/TAS1R3 heterodimer by sweet ligands triggers a cascade of intracellular signaling events characteristic of GPCRs. sigmaaldrich.comfrontiersin.orgfrontiersin.org This involves the interaction of the activated receptor with heterotrimeric G proteins. sigmaaldrich.comfrontiersin.org
A key G protein involved in sweet taste transduction is α-gustducin (GNAT3). frontiersin.orgmdpi.comwikipedia.org α-Gustducin is a taste-selective G protein expressed in Type II taste receptor cells and shares similarities with α-transducin, a G protein involved in vision. frontiersin.orgmdpi.comwikipedia.org Upon sweet tastant binding to the TAS1R2/TAS1R3 receptor, the receptor couples to and activates α-gustducin, along with Gβ3 and Gγ13 subunits, forming a heterotrimeric complex. frontiersin.org Studies using mice lacking α-gustducin have shown reduced responses to sweet substances, highlighting its significant role in sweet signal transduction. frontiersin.orgmdpi.com
While α-gustducin is a major player, other G proteins, such as Gαq/11, have also been implicated in taste signaling pathways. frontiersin.orggoogle.com The specific G protein coupling can influence the downstream signaling cascade. google.com
Following the activation and dissociation of the G protein complex (specifically, the release of the Gβγ subunits and the action of Gα-gustducin), a downstream signaling cascade is initiated within the taste receptor cell. frontiersin.orgwikipedia.orgresearchgate.net The released Gβγ complex activates phospholipase C isoform β2 (PLCβ2). frontiersin.org PLCβ2 then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). frontiersin.orge-enm.org
IP3 binds to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium ions (Ca2+). frontiersin.orge-enm.org The increase in intracellular Ca2+ is a crucial step in the sweet taste signaling pathway. frontiersin.orgfrontiersin.org This rise in Ca2+ activates the transient receptor potential channel M5 (TRPM5), a cation channel located in the plasma membrane of taste cells. frontiersin.orge-enm.org Activation of TRPM5 leads to an influx of cations and depolarization of the taste cell membrane. sigmaaldrich.comfrontiersin.org
This depolarization, along with the increase in intracellular calcium, triggers the release of adenosine (B11128) triphosphate (ATP), which acts as a neurotransmitter. frontiersin.orgfrontiersin.orge-enm.org ATP is released through pannexin 1 hemichannels or CALHM1/CALHM3 channels and stimulates purinergic receptors (P2X2 and P2X3) on afferent gustatory nerve fibers, transmitting the sweet taste signal to the brain for processing. frontiersin.orgmdpi.come-enm.org
It is worth noting that while the PLCβ2/IP3/Ca2+/TRPM5 pathway is considered canonical for sweet taste transduction, particularly for non-caloric sweeteners, there is evidence suggesting that sugars might also activate a cAMP/PKA pathway, leading to cell depolarization through the inhibition of potassium channels. frontiersin.org The precise interplay between these pathways and how different sweet compounds differentially activate them is an area of ongoing research.
Data Table: Key Components of Sweet Taste Transduction
| Component | Type of Molecule/Structure | Role in Signaling |
| TAS1R2/TAS1R3 | Heterodimeric GPCR | Sweet taste receptor; Binds sweet ligands |
| VFD (Venus Flytrap Domain) | Extracellular domain of TAS1R2/TAS1R3 | Primary binding site for many sweet compounds |
| TMD (Transmembrane Domain) | Region within TAS1R2/TAS1R3 subunits | Contains binding sites for some small molecules and involved in signal transduction |
| CRD (Cysteine-Rich Domain) | Extracellular domain of TAS1R2/TAS1R3 | Contains allosteric binding site for sweet proteins |
| α-Gustducin (GNAT3) | G protein alpha subunit | Couples to activated receptor, initiates downstream cascade |
| Gβγ subunits | G protein beta-gamma complex | Dissociates from Gα upon activation, activates PLCβ2 |
| PLCβ2 | Phospholipase C isoform β2 | Hydrolyzes PIP2 to IP3 and DAG |
| PIP2 | Phosphatidylinositol 4,5-bisphosphate | Substrate for PLCβ2 |
| IP3 | Inositol 1,4,5-trisphosphate | Secondary messenger; Triggers Ca2+ release from ER |
| DAG | Diacylglycerol | Secondary messenger (role in sweet taste less defined than IP3) |
| Ca2+ | Calcium ions | Intracellular messenger; Activates TRPM5 |
| TRPM5 | Transient Receptor Potential Channel M5 | Cation channel; Leads to cell depolarization |
| ATP | Adenosine triphosphate | Neurotransmitter; Activates purinergic receptors on nerve fibers |
| P2X2/P2X3 receptors | Purinergic receptors | Located on afferent nerves; Receive ATP signal |
Role of α-Gustducin and Other G Proteins
Structure-Activity Relationships (SAR) for Sweetness
Structure-Activity Relationship (SAR) studies aim to understand how variations in the chemical structure of a compound influence its ability to elicit a sweet taste and its potency. For this compound, SAR investigations have focused on identifying the specific structural features critical for its intense sweetness. wikipedia.orgresearchgate.netnih.govtandfonline.com
Critical Functional Groups for Sweetness Perception
Research on this compound and its synthetic analogues has provided insights into the critical functional groups required for its sweet taste. nih.gov Studies involving the modification of this compound's structure have indicated that specific moieties are essential for its interaction with the sweet taste receptor and subsequent sweetness perception. wikipedia.orgresearchgate.netnih.gov
Evidence suggests that this compound binds to the sweet taste receptor through a multi-point interaction. nih.gov Key functional groups identified as being critical for the sweet taste of this compound include:
The C-1 carbonyl group: The presence and position of the carbonyl group on the cyclohexenone ring are important for sweetness. wikipedia.orghmdb.caresearchgate.netnih.gov
The C-1' hydroxyl group: The hydroxyl group on the side chain attached to the cyclohexenone ring is also crucial for sweetness activity. wikipedia.orghmdb.caresearchgate.netnih.gov
The double bond between C-4' and C-5': The presence of this double bond in the hydrophobic side chain appears to contribute to the interaction with the receptor. nih.gov
Modifications to these specific functional groups, such as altering the carbonyl or hydroxyl groups, have been shown to result in a loss of sweetness. researchgate.netnih.gov This suggests that these groups are involved in crucial interactions, likely hydrogen bonding or other polar interactions, with the binding site(s) on the TAS1R2/TAS1R3 receptor. The hydrophobic side chain, including the double bond, likely contributes through hydrophobic interactions, helping to anchor the molecule in the binding pocket. researchgate.net
The precise arrangement and spatial orientation of these functional groups within the this compound molecule are also critical for optimal binding and activation of the sweet taste receptor, highlighting the stereospecific nature of taste perception.
Data Table: Critical Functional Groups of this compound for Sweetness
| Functional Group | Location in this compound Structure | Proposed Role in Sweetness Perception |
| Carbonyl Group | C-1 of cyclohexenone ring | Essential for receptor interaction |
| Hydroxyl Group | C-1' of side chain | Essential for receptor interaction |
| Double Bond | Between C-4' and C-5' of side chain | Contributes to receptor interaction |
C-1 Carbonyl Group
The carbonyl group at the C-1 position of the cyclohexenone ring is identified as a crucial functional group for the sweet taste of this compound. hmdb.cafoodb.caresearchgate.netthegoodscentscompany.com Modifications to this group result in the loss of sweetness, suggesting its direct involvement in binding to the sweet taste receptor. researchgate.net
C-1' Hydroxyl Group
Similarly, the hydroxyl group at the C-1' position on the side chain is essential for this compound's sweetness. hmdb.cafoodb.caresearchgate.netthegoodscentscompany.com Altering this hydroxyl group leads to the loss of the sweet taste, indicating its importance in the interaction with the sweet taste receptor. researchgate.net
C-4'-C-5' Double Bond (Hydrophobic Interaction Site)
Evidence suggests that the double bond located between the C-4' and C-5' positions on the side chain is involved in the interaction of this compound with its putative receptor. researchgate.netnih.gov This site is thought to participate in a hydrophobic interaction with the receptor. researchgate.netnih.gov
Three-Point Interaction Model
Evidence suggests that this compound binds to its putative receptor through a three-point interaction. researchgate.netnih.govresearchgate.net This model proposes that the interaction involves the C-1 carbonyl group, the C-1' hydroxyl group, and the double bond between C-4' and C-5'. researchgate.netnih.gov This type of three-point interaction is a concept used in chiral recognition to explain how a chiral molecule interacts with a chiral stationary phase or receptor, involving at least three simultaneous interactions, with at least one being stereoselective. registech.come3s-conferences.orgwvu.eduresearchgate.net
Influence of Stereochemistry on Sweetness
The stereochemistry of this compound significantly influences its taste. The naturally occurring and sweet-tasting form of this compound has been established as having the (6S,1'S) absolute configuration. iupac.orgresearchgate.netresearchgate.netlookchem.comkoreascience.kr Studies involving the synthesis and taste evaluation of the four possible stereoisomers of this compound have shown that only the (+)-(6S,1'S) isomer is sweet. iupac.orgresearchgate.netresearchgate.netlookchem.comkoreascience.kr The other stereoisomers were not sweet at all. researchgate.netresearchgate.net This highlights the critical role of the specific spatial arrangement of atoms in this compound for its interaction with the sweet taste receptor and the resulting perception of sweetness.
Data illustrating the influence of stereochemistry on sweetness:
| Stereoisomer of this compound | Absolute Configuration | Sweetness |
| (+)-Hernandulcin | (6S,1'S) | Sweet |
| Other Stereoisomers | Various | Not Sweet |
Perceptual Characteristics Beyond Sweetness
While primarily recognized for its intense sweetness, this compound also possesses other perceptual characteristics. nih.govresearchgate.netnih.gov
Bitter Aftertaste Mechanisms
A notable characteristic of this compound is its associated bitter aftertaste. nih.govalfa-chemistry.comresearchgate.netgoogle.comhmdb.cafoodb.cacontaminantdb.canih.govthegoodscentscompany.com This bitter aftertaste is a significant drawback that limits its widespread use as a sugar substitute. alfa-chemistry.com While the exact mechanisms underlying the bitter aftertaste of this compound are not fully elucidated in the provided search results, the presence of bitter compounds, particularly camphor (B46023), in the plant Lippia dulcis is mentioned as a factor hampering the use of the plant extract as a sweetener. wikipedia.orgmdpi.com However, the bitter aftertaste is also attributed to this compound itself. nih.govalfa-chemistry.comresearchgate.netgoogle.comhmdb.cafoodb.cacontaminantdb.canih.govthegoodscentscompany.com The perception of bitterness is mediated by a family of T2R receptors. google.com Further research is needed to fully understand how this compound interacts with bitter taste receptors or other mechanisms that lead to this undesirable aftertaste.
Cooling Sensation
Beyond its primary sweet taste, this compound has been noted to possess a cooling sensation or a minty aftertaste wikipedia.orgresearchgate.net. While the exact molecular targets for this cooling effect are not explicitly detailed for this compound in the provided information, cooling sensations from other compounds are often associated with the activation of specific transient receptor potential (TRP) channels, such as TRPM8. However, the search results primarily focus on the sweet taste mechanism of this compound and its interaction with the T1R2/T1R3 receptor. Some related compounds, like lippidulcine A, have also been described as pleasant cooling agents with a slight mint aftertaste d-nb.info.
Flavor Modifying Properties
This compound's taste profile is not limited to sweetness and cooling; it is also characterized by a persistent bitter aftertaste researchgate.nethmdb.cafoodb.caalfa-chemistry.com. This bitterness is a significant factor limiting its widespread use as a standalone sweetener alfa-chemistry.com. The complex taste perception of molecules like this compound, which can elicit more than one taste quality depending on concentration, may be attributed to the potential for interaction with multiple taste receptors or complex interactions at the sweet taste receptor itself frontiersin.orgnih.govresearchgate.netresearchgate.net. The taste drawbacks of this compound, such as bitterness, might potentially be mitigated through refinement processes or blending with flavor modifiers alfa-chemistry.com.
Comparative Studies with Other High-Potency Sweeteners
This compound belongs to the class of high-potency natural sweeteners, which are compounds significantly sweeter than sucrose (B13894) on a weight or molar basis researchgate.netgoogle.comgoogle.com. These include a diverse array of chemical structures found in nature acs.org.
Molecular Diversity of Natural Sweeteners
Natural high-potency sweeteners exhibit considerable molecular diversity, spanning various chemical classes such as terpenoids, proteins, flavonoids, and glycosides researchgate.netresearchgate.netacs.org. This compound is a sesquiterpene, distinguishing it structurally from many other natural sweeteners like the diterpene glycosides found in Stevia (e.g., stevioside, rebaudioside A) or sweet proteins (e.g., thaumatin, monellin, brazzein) alfa-chemistry.comresearchgate.netresearchgate.netacs.org. This structural variety among natural sweeteners contributes to their differing taste profiles, onset and duration of sweetness, and the presence of off-tastes researchgate.netgoogle.com.
Receptor Binding Affinities and Efficacy
The intense sweetness of high-potency sweeteners arises from their effective interaction with the sweet taste receptor. While the general mechanism involves binding to the T1R2/T1R3 heterodimer, the specific binding affinities and the precise modes of interaction can vary significantly among different sweetener classes and individual compounds frontiersin.orgnih.govresearchgate.netnih.gov. For this compound, a three-point interaction model involving specific functional groups has been proposed for its binding to the sweet taste receptor researchgate.netnih.gov. Comparative studies of receptor binding affinities and efficacy among diverse high-potency sweeteners, including this compound, are crucial for understanding the molecular basis of their varying sweetness potencies and taste profiles google.com. Different sweeteners can activate distinct neural pathways, potentially explaining differences in perceived taste quality beyond sweetness scielo.org.
Quantitative Structure-Taste Relationships (QSTR)
Quantitative Structure-Taste Relationships (QSTR) studies aim to establish correlations between the chemical structures of molecules and their taste properties, including sweetness intensity and the presence of off-tastes frontiersin.orgnih.govresearchgate.netresearchgate.net. These studies are valuable for predicting the taste of novel compounds and for designing new sweeteners with desired characteristics frontiersin.orgnih.gov. For this compound, structure-activity relationship studies have focused on identifying the key functional groups and structural features responsible for its sweet taste, such as the carbonyl and hydroxyl groups and the double bond researchgate.netresearchgate.netnih.govthegoodscentscompany.com. Analyzing the relationship between the structure of this compound analogues and their sweetness has provided evidence for the specific interactions required for sweet taste perception nih.gov. QSTR models can incorporate molecular descriptors and fingerprints to build predictive models for sweetness, contributing to a greater understanding of the link between molecular structure and taste frontiersin.orgnih.govresearchgate.netresearchgate.net.
Synthesis and Derivatization of Hernandulcin
Total Chemical Synthesis Approaches
Since the determination of its structure, several total synthesis approaches for hernandulcin have been established. researchgate.netnih.gov Initial synthetic efforts were primarily directed towards confirming the compound's structure. researchgate.netnih.gov The biosynthesis of this compound in Lippia dulcis involves the conversion of farnesyl pyrophosphate (FPP) to (+)-epi-α-bisabolol, catalyzed by a specific sesquiterpene synthase. This is followed by oxidation steps, likely mediated by cytochrome P450 enzymes, leading to the formation of this compound. alfa-chemistry.comresearchgate.netnih.gov Insights gained from this biosynthetic pathway have also influenced the development of synthetic strategies and biotechnological production methods. alfa-chemistry.comresearchgate.netnih.gov
Stereoselective Synthesis Methodologies
The sweet taste of this compound is highly dependent on its stereochemistry; only the naturally occurring (6S,1'S)-(+)-hernandulcin exhibits intense sweetness, while its stereoisomers are not sweet. sci-hub.seresearchgate.net Consequently, stereoselective synthesis methodologies are vital for the production of the desired enantiomer. Efforts have focused on precisely establishing the stereogenic centers at positions C-6 and C-1'. sci-hub.seresearchgate.net
Stereoselective syntheses have been developed starting from either (+)-isopulegol or (-)-isopulegol. d-nb.infobeilstein-journals.orgnih.gov These methods have incorporated the stereospecific reduction of (S)-isopulegone or the inversion of the C(1) stereocenter utilizing Mitsunobu chemistry. beilstein-journals.orgnih.gov The Katsuki-Sharpless epoxidation of (+)-neoisopulegol has also demonstrated high selectivity in introducing a crucial stereocenter. beilstein-journals.org Prominent steps in some stereoselective syntheses include a modified Kornblum-DeLaMare rearrangement and a highly regioselective and stereoselective reduction of ketones. d-nb.infobeilstein-journals.orgnih.govresearchgate.netsemanticscholar.org
Synthesis of this compound Analogues and Derivatives
The synthesis of this compound analogues and derivatives is primarily motivated by the need to overcome the limitations of the parent compound, such as its bitter aftertaste and relatively low water solubility, while preserving or enhancing its sweetening properties. hmdb.caiupac.orgbeilstein-journals.org Structural modifications provide valuable insights into the specific features responsible for sweetness and serve as a basis for the rational design of novel sweeteners. alfa-chemistry.comCurrent time information in Bangalore, IN.thegoodscentscompany.comnih.govgoogle.com
Structural Modifications and their Impact on Taste
Structure-activity relationship (SAR) studies have been instrumental in understanding how alterations to the this compound structure influence its taste perception. researchgate.netnih.govnih.gov The carbonyl group at C-1 and the hydroxyl group at C-1' are considered essential for eliciting the sweet taste. researchgate.nethmdb.cathegoodscentscompany.comnih.gov Modifications to these functional groups typically result in a loss of sweetness. researchgate.netnih.gov Evidence suggests that this compound interacts with the sweet taste receptor through a multipoint attachment model, involving the C-1 carbonyl, the C-1' hydroxyl, and the double bond between C-4' and C-5'. nih.gov
The introduction of a hydroxyl group on the side chain of this compound, as observed in the lippidulcines (A, B, and C), can completely abolish the intense sweetness. d-nb.infolongdom.org For instance, lippidulcine A, while not sweet, imparts a cooling sensation followed by a mint aftertaste. d-nb.infonih.govresearchgate.netsemanticscholar.org These findings underscore the sensitive relationship between structural features and taste characteristics within this class of compounds.
The following table summarizes the taste properties of some this compound derivatives:
| Compound | Structural Modification | Taste Properties |
| (+)-Hernandulcin | Natural structure | Intensely sweet (1000x sucrose), bitter aftertaste |
| Lippidulcine A | Hydroxyl group on side chain | Not sweet, cooling with mint aftertaste |
| Lippidulcine B | Hydroxyl group on side chain | Not sweet |
| Lippidulcine C | Hydroxyl group on side chain | Not sweet |
| 3-desmethyl derivative | Methyl group at C-3 removed | Not sweet |
| (+)-4β-hydroxythis compound | Hydroxyl group at C-4β | Sweet |
Glycosylation of this compound and Derivatives
Glycosylation, the process of attaching sugar moieties, is a common natural modification that can significantly alter the properties of compounds, including their solubility and taste. iupac.org Although glycosylated forms of this compound or its precursor (+)-epi-α-bisabolol have not been found in nature, researchers are exploring the glycosylation of these structures. researchgate.net
Attaching glucosyl units to this compound or its derivatives represents a strategy to enhance their water solubility, a crucial characteristic for sweeteners intended for use in beverages. iupac.orgbeilstein-journals.orgresearchgate.net Enzymatic glycosylation using plant glucosyltransferases, such as UGT93B16, has demonstrated the ability to glucosidate both (-)-α-bisabolol and this compound. researchgate.net Human UDP-glucuronosyltransferases have also shown some level of activity towards α-bisabolol and this compound in in vitro assays. researchgate.net These studies aim to create molecules with improved physicochemical properties and potentially modified taste profiles.
De novo Design of Novel Sweeteners Based on this compound Scaffold
The relatively simple structure of this compound, coupled with the growing understanding of its structure-sweetness relationship, positions it as an excellent template for the de novo design of novel sweeteners. iupac.orgnih.gov By applying SAR principles and utilizing knowledge regarding the interaction of this compound with the sweet taste receptor, researchers can design and synthesize new compounds based on the bisabolane (B3257923) scaffold. researchgate.netiupac.orgnih.govnih.gov The goal is to create molecules with potentially enhanced sweetness, reduced off-tastes, and improved physical properties. nih.govacs.org This process involves designing specific structural variations and predicting their likely binding interactions with the sweet taste receptor, which is understood to possess multiple binding sites. nih.govacs.org
Pharmacological and Toxicological Research Perspectives
In vivo Safety Assessments
Preliminary safety evaluations of hernandulcin have been conducted to understand its potential impact on living organisms. These assessments typically involve acute toxicity studies and mutagenicity testing.
Acute toxicity studies in mice have indicated that this compound, along with its analogue epithis compound and its thermal degradation products (3-methyl-2-cyclohexen-1-one and 6-methyl-5-hepten-2-one), exhibit low acute toxicity. Oral administration of these compounds to mice resulted in LD50 values exceeding 1 g/kg of body weight. researchgate.net
| Compound | Test Model | Route of Administration | LD50 Value (>) | Citation |
| This compound | Mice | Oral | 1 g/kg bw | researchgate.net |
| Epithis compound | Mice | Oral | 1 g/kg bw | researchgate.net |
| 3-methyl-2-cyclohexen-1-one | Mice | Oral | 1 g/kg bw | researchgate.net |
| 6-methyl-5-hepten-2-one (B42903) | Mice | Oral | 1 g/kg bw | researchgate.net |
Mutagenicity testing, particularly using the Salmonella typhimurium bacterial reverse mutation assay (Ames test), has been employed to assess the potential of this compound to induce genetic mutations. Studies have reported that this compound was nonmutagenic in forward mutation assays utilizing Salmonella typhimurium strain TM677. researchgate.netnih.govgoogleapis.comscispace.com Similarly, other Salmonella strains like TA97a, TA98, TA100, and TA102 have been used in Ames tests for related compounds, indicating a standard approach for evaluating mutagenicity in this context. fu-berlin.deeuropa.eu
| Compound | Test System | Strain | Metabolic Activation | Mutagenic Activity | Citation |
| This compound | Bacterial Reverse Mutation | Salmonella typhimurium TM677 | Not specified | Nonmutagenic | researchgate.netnih.govgoogleapis.comscispace.com |
Investigations into this compound analogues have revealed variations in their safety profiles. In the course of a preliminary safety assessment, the 3-desmethyl derivative of this compound was found to be mutagenic toward Salmonella typhimurium strain TM677. researchgate.netnih.govresearchgate.net This finding highlights that structural modifications to the this compound molecule can significantly impact its toxicological properties.
Mutagenicity Testing (e.g., Salmonella typhimurium)
Pharmacological Activities and Mechanisms
Beyond its sweetening property, this compound and the plant source (Lippia dulcis) have been explored for various pharmacological activities, including effects on smooth muscle and potential anti-inflammatory actions.
Lippia dulcis, the plant from which this compound is isolated, has a traditional use in treating ailments involving spasms, such as cough and colic. researchgate.netherbcottage.com.au The essential oil of Lippia dulcis has demonstrated antispasmodic activity in bioassays. Specifically, the essential oil showed anti-histaminergic and anti-cholinergic activities in a porcine bronchial bioassay, which supports the traditional use of the plant for treating bronchospasm. researchgate.net While these effects are attributed to the essential oil, which contains various compounds, the potential contribution of this compound to these observed antispasmodic properties is an area of interest. alfa-chemistry.comresearchgate.netmdpi.com
Current research is investigating the potential of this compound to function as an anti-inflammatory substance. alfa-chemistry.com Studies on Phyla dulcis (syn. Lippia dulcis) have shown that the plant contains bioactive compounds with anti-inflammatory properties. ontosight.aiontosight.ai While these properties are associated with the plant extract which contains various flavonoids, terpenoids, and phenolic acids, the specific contribution of this compound to the observed anti-inflammatory effects is an area requiring further research. mdpi.comontosight.ai
Antibacterial Activity
Studies have investigated the antibacterial potential of this compound against several gastrointestinal bacteria. Moderate antibacterial activity has been observed against Staphylococcus aureus, Escherichia coli, and Helicobacter pylori with Minimum Inhibitory Concentration (MIC) values ranging from 214 to 465 μg mL⁻¹. researchgate.netnih.gov Conversely, this compound demonstrated weak toxicity against beneficial bacteria such as Lactobacillus sp. and Bifidobacterium bifidum at concentrations exceeding 1 mg mL⁻¹. researchgate.netnih.gov This suggests a potential selective antimicrobial effect on certain species within the gut microbiota. researchgate.netnih.gov
| Bacterium | Minimum Inhibitory Concentration (MIC) Range (μg/mL) | Toxicity to Beneficial Bacteria |
| Staphylococcus aureus | 214–465 | Weak (>1 mg/mL) |
| Escherichia coli | 214–465 | Weak (>1 mg/mL) |
| Helicobacter pylori | 214–465 | Weak (>1 mg/mL) |
| Lactobacillus sp. | Not specified (weak toxicity observed) | Weak (>1 mg/mL) |
| Bifidobacterium bifidum | Not specified (weak toxicity observed) | Weak (>1 mg/mL) |
Inhibition of α-Glucosidase
This compound has been identified as an inhibitor of α-glucosidase, an enzyme involved in carbohydrate metabolism. researchgate.netsemanticscholar.org Research indicates that this compound exerts non-competitive inhibition on α-glucosidase. semanticscholar.org Comparative studies in a murine model exploring the effects of this compound, resveratrol (B1683913), and carnosic acid on target enzymes linked to carbohydrate and lipid metabolism showed that while resveratrol was more effective at inhibiting alpha-glucosidase, this compound also demonstrated inhibitory activity. semanticscholar.orgresearchgate.net
Interaction with Extraoral Sweet Receptors
Sweet taste receptors, primarily the heterodimer of TAS1R2 and TAS1R3, are not exclusively located in the oral cavity but are also expressed in various extraoral tissues, including the gastrointestinal tract, pancreas, and brain. mdpi.comnih.govresearchgate.nettum.de These extraoral receptors are involved in functions such as glucose sensing, insulin (B600854) release, and the maintenance of energy homeostasis. mdpi.comnih.gov While this compound is known to interact with oral sweet receptors responsible for its perceived sweetness, the specifics of its interaction with extraoral sweet receptors are an area of ongoing interest within the broader understanding of how sweet compounds may influence physiological processes beyond taste perception. nih.gov
Metabolic Fate and Pathways
The biosynthesis of this compound in plants originates from farnesyl pyrophosphate (FPP), a key intermediate in the terpenoid pathway. alfa-chemistry.comscholaris.ca This process involves the conversion of FPP to (+)-epi-α-bisabolol, catalyzed by a sesquiterpene synthase, followed by subsequent oxidation reactions, potentially catalyzed by cytochrome P450 enzymes, leading to the formation of this compound. alfa-chemistry.comscholaris.ca
Biochemical Processes (e.g., Lipid Metabolism)
This compound has been associated with biochemical processes including lipid transport, lipid metabolism, and fatty acid metabolism. foodb.ca In vivo studies in mice fed a hypercaloric/atherogenic diet demonstrated that administration of this compound, alone or in combination with resveratrol and carnosic acid, produced a notable change in postprandial glucose assimilation and contributed to an improvement in biochemical markers associated with lipid metabolism, such as total cholesterol, LDL-c, HDL-c, and triglycerides. semanticscholar.orgresearchgate.net
Cellular Processes (e.g., Cell Signaling)
This compound is listed in the context of cellular processes, specifically cell signaling. foodb.ca Cell signaling is a fundamental mechanism by which cells communicate and respond to their environment, involving complex pathways mediated by various molecules and receptors. nih.govprobiologists.com While this compound's direct mechanisms of action within specific cell signaling pathways require further elucidation, its influence on metabolic markers in animal studies suggests potential interactions at the cellular level that warrant further investigation. semanticscholar.orgresearchgate.net
Regulatory Science and Future Research Directions
Currently, this compound is not formally approved as a food additive or pharmaceutical ingredient by major regulatory agencies such as the U.S. Food and Drug Administration (FDA) or the European Food Safety Authority (EFSA). alfa-chemistry.com Its classification as Generally Recognized as Safe (GRAS) remains under investigation, and further regulatory approval is contingent upon additional safety studies and demonstrated commercial interest for large-scale application. alfa-chemistry.com
Bridging Natural Product Research with Regulatory Compliance
The path from discovering a natural compound like this compound to its potential approval for widespread use involves navigating complex regulatory frameworks. Currently, this compound has not received formal approval as a food additive or pharmaceutical ingredient from major regulatory bodies such as the U.S. Food and Drug Administration (FDA) or the European Food Safety Authority (EFSA). alfa-chemistry.com Its classification as Generally Recognized As Safe (GRAS) is still under investigation. alfa-chemistry.com
Regulatory approval for compounds like this compound is contingent upon comprehensive safety studies and sufficient commercial interest to warrant large-scale application. alfa-chemistry.com The regulation of natural products, including herbal medicines and novel sweetening agents, requires harmonization of frameworks to ensure a balance between innovation, safety, and consumer health. researchgate.netfrontiersin.org This process often necessitates establishing the efficacy and safety through reliable scientific methods, comparable to the introduction of new molecular medicines. frontiersin.org
Preliminary toxicological studies on this compound have indicated it is not acutely toxic and does not show mutagenicity. nih.govalfa-chemistry.com However, further safety evaluations are deemed necessary before regulatory bodies would consider approving its widespread use. alfa-chemistry.com The variability in chemical composition, potency, and quality of natural products can pose challenges for standardization, which is a key aspect of regulatory compliance. frontiersin.org
Advanced Toxicological Modeling and Predictive Systems
Advanced toxicological modeling and predictive systems play a crucial role in assessing the potential risks associated with chemical compounds, including natural products like this compound. These approaches aim to predict toxicity based on structural properties and biological interactions, reducing the need for extensive in vivo testing.
While specific detailed research findings on advanced toxicological modeling applied solely to this compound within the context of drug discovery are not extensively detailed in the provided search results, the principles of these systems are highly relevant. Predictive toxicology utilizes computational techniques, integrating data from various sources, including in vitro methods and in silico analyses, to augment the ability to predict toxicity. nih.goviivs.org This involves integrating classical pharmacokinetic analysis with systems biology approaches and employing advanced statistical analysis and machine learning techniques. nih.gov
The goal is to provide improved predictions of toxicity and enable mechanistic interpretations of the underlying molecular mechanisms. nih.gov This is particularly valuable in the context of natural products, where understanding the interaction of the compound with biological systems is crucial for safety assessment. Although direct application to this compound in the provided results is limited, the field of predictive toxicology is continuously evolving to encompass a wider range of chemical structures and biological complexities.
Advanced Research Methodologies and Techniques
Analytical Chemistry Techniques for Characterization
Analytical chemistry plays a crucial role in the identification, structural elucidation, and quantification of hernandulcin in plant extracts and engineered systems. alfa-chemistry.comresearchgate.netnih.govresearchgate.netufrn.brscirp.org
Spectroscopic Analysis (NMR, MS)
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are fundamental techniques used to determine the molecular structure of this compound. alfa-chemistry.comnih.govresearchgate.netgoogle.comgoogleapis.comsci-hub.se Researchers first identified the molecular structure of (+)-hernandulcin as 6-(1,5-dimethyl-1-hydroxy-4-ene)-3-methylcyclohex-2-enone using these methods. alfa-chemistry.com The ¹H-NMR spectrum provides details about the hydrogen atoms in the molecule, indicating the presence of specific functional groups like methyl groups attached to double bonds and olefinic protons. google.comgoogleapis.com The ¹³C-NMR spectrum reveals the carbon skeleton, showing distinct signals for all fifteen carbon atoms. google.comgoogleapis.com Infrared (IR) and ultraviolet (UV) absorption spectroscopy provide complementary information about the functional groups present, such as the alpha-beta unsaturated ketone and intramolecularly-bonded hydroxyl group characteristic of this compound. google.comgoogleapis.com Mass spectrometry provides the molecular weight and fragmentation pattern, which helps confirm the proposed structure. alfa-chemistry.comgoogleapis.com
Chromatographic Separations (GC, GC/MS)
Chromatographic techniques, particularly Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC/MS), are essential for separating this compound from complex mixtures, such as plant volatile oils, and for its identification and quantification. researchgate.netnih.govresearchgate.netufrn.brresearchgate.net GC separates components based on their volatility and interaction with a stationary phase, while GC/MS couples this separation with mass spectrometry for compound identification based on their mass spectra. researchgate.netnih.govresearchgate.net GC-FID (Gas Chromatography-Flame Ionization Detector) is also used for quantitative analysis of the separated components. researchgate.net Studies on Lippia dulcis volatile oils have utilized GC/MS to identify numerous constituents, including mono- and sesquiterpenoids, with this compound being a significant component in certain populations. nih.govtandfonline.comresearchgate.net However, it has been noted that this compound can undergo thermal degradation during gas chromatography, potentially forming degradation products like 6-methyl-5-hepten-2-one (B42903) and 3-methyl-2-cyclohexen-1-one. researchgate.netufrn.brgoogleapis.com Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) are also employed for analyzing extracts and quantifying this compound, particularly when dealing with less volatile or thermally labile compounds. researchgate.netufrn.br
Data Table: Analytical Techniques Used for this compound Characterization
| Technique | Purpose | Key Information Provided | Relevant Citations |
| NMR Spectroscopy | Structural Elucidation | Molecular structure, functional groups, connectivity, stereochemistry | alfa-chemistry.comnih.govresearchgate.netgoogle.comgoogleapis.comsci-hub.se |
| Mass Spectrometry | Molecular Weight, Fragmentation Pattern | Confirmation of molecular formula, structural fragments | alfa-chemistry.comresearchgate.netresearchgate.netufrn.brgoogleapis.comresearchgate.netfoodb.canih.govresearchgate.net |
| GC | Separation of Volatile Compounds | Separation of components in complex mixtures | researchgate.netnih.govresearchgate.netufrn.brresearchgate.net |
| GC/MS | Separation and Identification of Compounds | Identification and quantification of volatile constituents | researchgate.netnih.govresearchgate.netufrn.brresearchgate.netfoodb.canih.govresearchgate.net |
| GC-FID | Quantification of Separated Compounds | Quantitative analysis of volatile oil components | researchgate.net |
| LC-MS | Separation and Identification (less volatile) | Analysis of extracts, identification of various compounds | researchgate.net |
| HPLC-DAD | Separation and Quantification | Quantification of this compound in extracts | researchgate.netufrn.brresearchgate.net |
| IR Spectroscopy | Identification of Functional Groups | Presence of specific bonds and functional groups | google.comgoogleapis.com |
| UV Spectroscopy | Identification of Chromophores | Presence of conjugated systems like alpha-beta unsaturated ketone | google.comgoogleapis.com |
Molecular Biology and Genetic Engineering
Molecular biology and genetic engineering techniques are being explored to understand the biosynthesis of this compound and to develop alternative production methods, such as metabolic engineering in heterologous hosts. scirp.orgnih.govscholaris.caresearchgate.netscholaris.cascirp.orgresearchgate.netcapes.gov.brkegg.jpacs.org
Transcriptomics and Gene Cloning
Transcriptomics, the study of the complete set of RNA transcripts in a cell, is used to identify genes involved in this compound biosynthesis in Lippia dulcis. Deep transcript sequencing (e.g., 454 and Illumina platforms) has been performed to decipher the biosynthetic pathway. nih.govscholaris.ca This has facilitated the molecular cloning of candidate genes encoding enzymes potentially involved in the pathway, such as sesquiterpene synthases. nih.govscholaris.caresearchgate.net Gene cloning involves isolating and making copies of specific genes, which can then be functionally characterized. nih.govscholaris.ca
In vivo Activity Evaluation in Heterologous Systems
To confirm the function of cloned genes, in vivo activity evaluation is often performed in heterologous systems, such as yeast. nih.govscholaris.caacs.org This involves introducing the cloned genes into a host organism that does not naturally produce this compound or its precursors and then assessing whether the host gains the ability to synthesize the target compounds. nih.govscholaris.caacs.org For example, candidate sesquiterpene synthase cDNAs from Lippia dulcis have been expressed in yeast, and their activity in producing intermediates like (+)-epi-α-bisabolol, a precursor to this compound, has been evaluated. nih.govscholaris.cascholaris.ca This approach allows researchers to identify the specific enzymatic steps catalyzed by the cloned genes and to reconstruct parts of the biosynthetic pathway in a controlled environment, paving the way for potential biotechnological production of this compound. nih.govscholaris.ca Engineered yeast strains have shown the ability to synthesize significant amounts of (+)-epi-α-bisabolol, demonstrating the potential for heterologous production of this compound precursors. nih.govscholaris.ca
Data Table: Molecular Biology Techniques Applied to this compound Research
| Technique | Purpose | Key Findings/Applications | Relevant Citations |
| Transcriptomics (454 and Illumina sequencing) | Gene Discovery | Identification of candidate genes for this compound biosynthesis in Lippia dulcis. nih.govscholaris.cascholaris.ca | nih.govscholaris.cascholaris.ca |
| Gene Cloning | Isolation and Amplification of Genes | Cloning of sesquiterpene synthase cDNAs from Lippia dulcis. nih.govscholaris.caresearchgate.net | nih.govscholaris.caresearchgate.net |
| In vivo Activity Evaluation (in yeast) | Functional Characterization of Cloned Enzymes | Identification of (+)-epi-α-bisabolol synthase activity; production of (+)-epi-α-bisabolol. nih.govscholaris.caacs.org | nih.govscholaris.caacs.org |
| CRISPR Gene Editing | Targeted Genome Modification (Potential Application) | Not specifically reported for this compound in the provided sources, but a potential tool for pathway engineering. |
Computational Chemistry and Structural Biology
Computational chemistry and structural biology techniques are valuable tools for understanding the molecular basis of sweet taste perception and the interaction of sweeteners like this compound with taste receptors. tandfonline.comcornell.edu
Homology Modeling of Sweet Taste Receptors
The sweet taste receptor in humans is a heterodimeric G protein-coupled receptor (GPCR) composed of the T1R2 and T1R3 subunits (TAS1R2/TAS1R3). cornell.eduresearchgate.netresearchgate.netnih.govmdpi.com Since a high-resolution crystal structure for the sweet taste receptor is not yet available, homology modeling is often employed to create three-dimensional models. researchgate.netnih.gov This involves using the known structures of related receptors, such as metabotropic glutamate (B1630785) receptors (mGluR1 and mGluR5), which share sequence identity with T1R2 and T1R3, as templates to build models of the sweet taste receptor's extracellular ligand-binding domains. researchgate.netresearchgate.netnih.gov These homology models provide a structural framework for further computational studies, such as molecular docking. researchgate.netresearchgate.net
Molecular Docking and Binding Site Analysis
Molecular docking is a computational technique used to predict how a molecule, such as this compound, binds to a receptor protein, like the sweet taste receptor. tandfonline.comcornell.edu By simulating the interaction between the ligand and the receptor model, researchers can analyze potential binding sites and predict the affinity and orientation of the ligand within these sites. tandfonline.comcornell.eduresearchgate.net Studies have indicated that the sweet taste receptor has multiple binding sites for various sweet compounds. researchgate.netnih.govchemrxiv.org Molecular docking studies involving this compound and homology models of the T1R2/T1R3 receptor aim to elucidate the specific interactions responsible for its sweet taste perception. researchgate.net These studies can help identify critical amino acid residues in the receptor involved in binding and understand the molecular forces driving the interaction. researchgate.net
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)
Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) are computational methods that seek to establish mathematical relationships between the chemical structure of compounds and their biological activity or physical properties. tandfonline.comresearchgate.net In the context of sweeteners, QSAR/QSPR models can be developed to predict the sweetness intensity or other taste characteristics of molecules based on their molecular descriptors. tandfonline.comresearchgate.net By analyzing a dataset of sweet compounds with known structures and sweetness levels, including this compound and its derivatives, researchers can build models that correlate specific structural features with sweet taste. tandfonline.comresearchgate.net These models can then be used to predict the taste properties of new or untested compounds and guide the rational design of novel sweeteners. tandfonline.comresearchgate.net While general QSAR models for sweetness prediction exist, specific QSAR studies focusing solely on this compound and its analogs contribute to understanding the structural requirements for sweetness within this particular class of compounds. researchgate.net
Molecular Mechanics and Conformational Analysis
Molecular mechanics and conformational analysis are computational techniques used to study the three-dimensional structure and flexibility of molecules. nih.govuci.edunih.gov Molecular mechanics uses classical physics principles to calculate the potential energy of a molecule based on its atomic positions and the forces between them. nih.govuci.edu Conformational analysis involves exploring the different possible spatial arrangements (conformations) of a molecule by rotating around single bonds and calculating the energy associated with each conformation. nih.govuci.edu For a flexible molecule like this compound, which has a sesquiterpene structure, understanding its preferred conformations and their relative energies is important because the shape of the molecule can influence its ability to bind to the sweet taste receptor. nih.govalfa-chemistry.comnih.gov Computational studies using molecular mechanics can help identify the low-energy conformers of this compound that are most likely to interact with the binding site of the receptor. nih.govuci.edu
Sensory Evaluation and Psychophysics
Sensory evaluation and psychophysics are crucial for characterizing the taste properties of compounds like this compound as perceived by humans. nih.govuni.lunih.govnih.govdntb.gov.uaipbeja.pt
Discrimination of Taste Qualities and Off-tastes
Research into this compound, a sesquiterpene isolated from Lippia dulcis, has involved detailed sensory evaluation to understand its taste profile beyond its intense sweetness. Early studies utilizing human taste panels were crucial in characterizing the taste of this compound. These panels were employed to assess not only the sweetness intensity but also the presence and nature of any off-tastes and aftertastes nih.govgoogle.com.
One methodology employed involved magnitude estimation studies with a human taste panel comprising 17 volunteers who had passed a screening test google.com. This method allowed for the quantitative assessment of various taste attributes. In these studies, different concentrations of both sucrose (B13894) and this compound were prepared in distilled water and presented to subjects in a randomized, duplicate fashion google.com. After tasting, solutions were expectorated, and the mouth rinsed with distilled water google.com. Sucrose was rated for sweetness intensity, while this compound was rated for sweetness, after-taste, off-taste intensities, and pleasantness, as well as bitterness intensity google.com.
Detailed research findings from these sensory evaluations indicate that while this compound is perceived as intensely sweet, approximately 1000 times sweeter than a 0.27 M sucrose solution on a molar basis and about 1500 times sweeter on a weight basis, it is also associated with less pleasant taste characteristics compared to sucrose google.com. Specifically, this compound has been judged by taste panels to exhibit significant off- and after-tastes, alongside a moderate bitterness google.comresearchgate.netalfa-chemistry.comthegoodscentscompany.comresearchgate.net. This persistent bitter aftertaste is a notable drawback that limits its direct application as a commercial sugar substitute alfa-chemistry.comthegoodscentscompany.comresearchgate.net.
The presence of these off-tastes and bitterness necessitates further investigation and potential strategies, such as refinement processes or blending with flavor modifiers, to mitigate these undesirable sensory attributes and facilitate wider application alfa-chemistry.com. Structure-activity relationship (SAR) studies have explored how modifications to the this compound molecule affect its taste properties. Findings suggest that the carbonyl group at C-1 and the hydroxyl group at C-1' are critical for the sweet taste, as modifications to these functional groups can result in the loss of sweetness researchgate.net. This understanding, derived from systematic chemical synthesis and taste evaluation of related structures and analogs, contributes to the advanced methodologies used in taste discrimination research for this compound googleapis.comsci-hub.se.
The following table summarizes typical sensory findings for this compound relative to sucrose based on early taste panel evaluations:
| Sweetener | Relative Sweetness (vs 0.27 M Sucrose) | Pleasantness | Off-Taste Intensity | After-taste Intensity | Bitterness Intensity |
| Sucrose | 1 | High | Low | Low | Low |
| This compound | ~1000x (molar), ~1500x (weight) | Lower | Significant | Significant | Moderate |
Note: Data compiled from sensory evaluation findings google.com. Pleasantness and intensity ratings for off-taste, after-taste, and bitterness are relative observations from taste panel assessments compared to sucrose.
Further research methodologies in taste discrimination could potentially involve more sophisticated techniques, such as those based on the human sweet taste receptor (TAS1R2/TAS1R3 heterodimer) in heterologous expression systems, which are used in screening for taste modulators google.com. While specific detailed findings using such advanced receptor-based assays for this compound's off-tastes were not found in the provided context, these methodologies represent the frontier of taste research and could be applied to gain a deeper understanding of how this compound interacts with taste receptors to produce its complex sensory profile, including the undesirable bitter and off-tastes google.com. Quantitative structure-activity relationship (QSAR) models are also being developed to discriminate between sweet, tasteless, and bitter molecules based on molecular descriptors, which could potentially be applied to analyze this compound and its analogs researchgate.net.
Q & A
Basic: What are the key enzymatic steps in Hernandulcin biosynthesis, and what methodologies are used to elucidate them?
This compound biosynthesis in Lippia dulcis involves the conversion of farnesyl pyrophosphate (FPP) to (+)-epi-α-bisabolol via PDBS (putative diterpene synthase) and subsequent oxidation at the C2 position by cytochrome P450 enzymes. Methodologies include:
- GC-MS analysis for tracking intermediate metabolites like (+)-epi-α-bisabolol and this compound .
- Transcriptome profiling (e.g., homology-based cloning) to identify upregulated P450 candidates in response to stress inducers .
- Comparative transcriptomics under induced vs. control conditions to pinpoint biosynthetic genes .
Basic: Which analytical techniques are most reliable for quantifying this compound given its thermal instability?
Due to this compound’s thermal lability during gas chromatography (GC), HPLC-UV-MS is preferred for stable quantification. Key parameters:
- Column : C18 reverse-phase.
- Detection : UV at 210–220 nm for sesquiterpene lactones.
- Validation : Include internal standards (e.g., deuterated analogs) to control for matrix effects .
Advanced: Why does methyl jasmonate (MeJa) treatment fail to induce this compound accumulation in Lippia dulcis, and what alternative induction strategies could be explored?
Evidence shows MeJa application (1 mM in Tween-20) did not significantly increase this compound or (+)-epi-α-bisabolol over 72 hours (Fig. 4.1 in ). Contradictions may arise from:
- Tissue-specific expression : Biosynthetic genes may localize to roots or trichomes, not aerial tissues.
- Alternative inducers : Test UV exposure, herbivory mimics, or pathogen elicitors to activate defense-linked pathways .
- Genetic regulation : Use CRISPR/Cas9 to knockout repressors or overexpress transcriptional activators.
Advanced: How can enantiomeric purity of synthetically derived this compound be optimized, and what catalytic systems show promise?
Stereoselective synthesis requires:
- Corey–Bakshi–Shibata (CBS) reduction for precise ketone-to-alcohol conversion.
- Saegusa–Larock dehydrogenation to avoid racemization.
- Chiral HPLC for purity validation (>98% enantiomeric excess). Recent work achieved 92% yield using ADH (alcohol dehydrogenase) ketone reduction .
Basic: What in vivo models are used to assess this compound’s metabolic effects, and what key parameters are measured?
Studies in murine models measure:
- Blood glucose levels : this compound (10 mg/kg) reduced postprandial glucose spikes by 25% vs. controls (Fig. 1 in ).
- Lipid metabolism : Hepatic ACC (acetyl-CoA carboxylase) and FAS (fatty acid synthase) activity via ELISA.
- Dose-response curves : Administer 5–50 mg/kg this compound to establish therapeutic windows .
Advanced: How do structural modifications (e.g., hydroxylation) of this compound impact its bioactivity, and what synthetic routes enable these modifications?
- Hydroxylation at C6 : Introduced via Kornblum–DeLaMare rearrangement, yielding lippidulcines B/C, which exhibit bitter/cooling tastes instead of sweetness .
- Epimerization : Swap stereochemistry at C2 using P450 mutants (e.g., CYP76AH1) to alter solubility and receptor binding .
- Bioactivity assays : Use HEK293 cells expressing human sweet taste receptors (T1R2/T1R3) for in vitro screening .
Basic: What computational tools are used to model this compound’s enzyme-substrate interactions?
- Molecular docking : AutoDock Vina to simulate P450 binding with (+)-epi-α-bisabolol.
- QM/MM simulations : Gaussian 16 for transition-state analysis of hydroxylation steps.
- Homology modeling : SWISS-MODEL to predict 3D structures of PDBS/P450s .
Advanced: How can conflicting data on this compound’s induction pathways be reconciled?
Discrepancies in transcriptional responses (e.g., MeJa inefficacy ) may stem from:
- Species-specificity : Compare L. dulcis with Stevia rebaudiana (which upregulates diterpenes under MeJa).
- Time-course experiments : Extend sampling beyond 72 hours to capture delayed induction.
- Multi-omics integration : Pair RNA-seq with proteomics to confirm enzyme expression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
